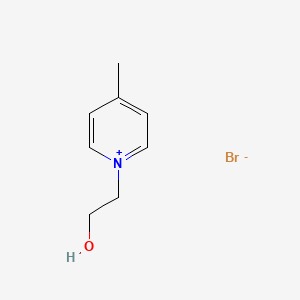
1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide
説明
1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide, also known as HEPC or Choline Chloride, is a quaternary ammonium salt that is widely used in the field of scientific research. It is a water-soluble compound that is synthesized through a simple and cost-effective method. HEPC has a wide range of applications, including as a biochemical reagent, a food supplement, and an animal feed additive. In
科学的研究の応用
Corrosion Inhibition
1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide has been studied for its potential as a corrosion inhibitor. For instance, Hegazy et al. (2016) evaluated similar cationic surfactants, including 1-dodecyl-2-((2-hydroxyethyl)imino)-1-methylpyrrolidin-1-ium bromide, as corrosion inhibitors for carbon steel pipelines in oil and gas wells. These surfactants showed a good ability to act as corrosion inhibitors, with their efficiency increasing with concentration, exposure time, and temperature (Hegazy et al., 2016).
Oil Spill Remediation
The compound's derivatives have been applied in environmental remediation, specifically in oil spill remediation in seawater. For instance, Shafiee et al. (2021) synthesized and characterized various asymmetric dicationic ionic liquids, including 1-(2-(1-dodecyl-2-methyl-1H-imidazol-3-ium-3-yl)ethyl)-4-methylpyridin-1-ium bromide, and evaluated their performance as oil spill dispersants (Shafiee et al., 2021).
Absorption Refrigeration Technology
In the field of absorption refrigeration technology, the physicochemical properties of solutions containing bromide-based ionic liquids, including 1-(2-hydroxyethyl)pyridinium bromide, have been measured. Królikowska et al. (2019) focused on their potential applications as working fluids in absorption refrigeration technology, finding that these solutions could be effective in this context (Królikowska et al., 2019).
Synthesis of Radioligands
The compound and its derivatives have been used in the synthesis of radioligands for medical imaging. Issa et al. (2006) synthesized tertiary amine precursors, including related bromide salts, and radiolabeled them for use as PET ligands in studying inhaled drug deposition (Issa et al., 2006).
Synthesis of Organic Compounds
In organic chemistry, this compound serves as a building block for synthesizing various compounds. For instance, Khlebnikov et al. (2018) used a related compound, 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, as a trifluoromethyl-containing building block in the preparation of trifluoromethyl-substituted aminopyrroles (Khlebnikov et al., 2018).
特性
IUPAC Name |
2-(4-methylpyridin-1-ium-1-yl)ethanol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO.BrH/c1-8-2-4-9(5-3-8)6-7-10;/h2-5,10H,6-7H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVRJKEXWPELA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CCO.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499830 | |
| Record name | 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26468-11-1 | |
| Record name | 1-(2-Hydroxyethyl)-4-methylpyridin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Pyrido[3,2-g]quinoline](/img/structure/B3050440.png)
![2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid](/img/structure/B3050441.png)
